1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
Beschreibung
This compound integrates three critical structural motifs: a thiourea group, a 4-phenylpiperazine moiety, and a thiophen-2-yl substituent, with an additional o-tolyl (2-methylphenyl) group. Thiourea derivatives are known for their versatility in medicinal chemistry, often interacting with biological targets through hydrogen bonding and hydrophobic interactions . The 4-phenylpiperazine group is a common pharmacophore in central nervous system (CNS) agents, acting as a dopamine or serotonin receptor modulator . The thiophene ring enhances lipophilicity and may influence metabolic stability, while the o-tolyl group contributes steric bulk and electronic effects.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4S2/c1-19-9-6-7-12-22(19)27-25(30)26-20(2)24(23-13-8-18-31-23)29-16-14-28(15-17-29)21-10-4-3-5-11-21/h3-13,18,20,24H,14-17H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRYYPFPEJKYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-phenylpiperazine, react it with a suitable alkylating agent to introduce the thiophene group.
Introduction of the Thiourea Group: The intermediate product is then reacted with an isothiocyanate derivative to form the thiourea group.
Final Coupling: The final step involves coupling the intermediate with o-tolyl isothiocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Epoxide Ring-Opening Reaction
-
The thiourea derivative is synthesized through an epoxide ring-opening reaction between 3-(pyridin-3-yloxyl)-1,2-epoxypropane and 4-phenylpiperazine , facilitated by nucleophilic attack at the electrophilic epoxide carbon. This step forms the propan-2-yl backbone with thiophen-2-yl and piperazine substituents.
-
Conditions : Reaction occurs in polar aprotic solvents (e.g., dimethyl sulfoxide) under reflux, with triethylamine as a base catalyst.
Thiourea Formation
-
The final thiourea group is introduced via reaction of an intermediate amine with o-tolyl isothiocyanate under basic conditions. This step is critical for establishing the compound’s hydrogen-bonding capacity and biological activity .
Reactivity of Functional Groups
The compound’s reactivity is governed by three functional moieties:
-
Thiourea Core (–NH–C(=S)–NH–)
-
Piperazine Ring
-
Thiophene Heterocycle
Thiourea Group Reactions
-
Acid/Base-Mediated Tautomerism : The thiourea group exhibits thione-thiol tautomerism, influencing its coordination behavior with metal ions (e.g., Cu(II), Pt(IV)) .
-
Nucleophilic Substitution : The sulfur atom participates in nucleophilic reactions, such as alkylation or acylation, to form thioether or thioester derivatives .
Piperazine Ring Modifications
-
N-Alkylation/Arylation : The secondary amines in the piperazine ring react with alkyl halides or aryl sulfonamides under basic conditions. For example, reaction with 4-methylbenzenesulfonyl chloride forms sulfonamide derivatives .
Thiophene Reactivity
-
Electrophilic Substitution : The thiophene moiety undergoes electrophilic substitution (e.g., bromination, nitration) at the α-position due to its electron-rich aromatic system .
Coordination Chemistry
The compound acts as a polydentate ligand, forming stable complexes with transition metals:
| Metal Ion | Binding Sites | Application | Reference |
|---|---|---|---|
| Cu(II) | Thiourea S, Piperazine N | Anticancer agents (IC₅₀: 12–18 μM) | |
| Pt(IV) | Thiourea S, Thiophene S | COX-II inhibition (IC₅₀: 35.56 nM) |
-
Mechanism : The thiourea sulfur and piperazine nitrogen donate lone pairs to metal centers, stabilizing complexes through chelation .
-
Biological Relevance : Cu(II) complexes exhibit moderate cytotoxicity against PC3 and HepG2 cancer cell lines, while Pt(IV) derivatives show COX-II inhibitory activity comparable to Celecoxib .
Enzyme Inhibition
-
The compound’s thiourea group forms hydrogen bonds with catalytic residues of COX-II (e.g., His75, Ser339, Arg499), mimicking the binding mode of Celecoxib .
-
Key Interaction : The o-tolyl group enhances hydrophobic interactions within the enzyme’s secondary pocket .
Antioxidant Activity
-
The thiourea moiety scavenges free radicals (e.g., DPPH), with antioxidant efficacy linked to electron-donating substituents on the aryl group .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including the compound . Research indicates that thiourea derivatives can inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported as significantly lower than traditional antibiotics, suggesting a promising avenue for treating resistant bacterial infections .
Anti-Cancer Activity
Thiourea derivatives have shown efficacy in inhibiting cancer cell proliferation. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range. This suggests that the compound may play a role in developing new anti-cancer therapies . Specifically, compounds similar to the one have been noted for their ability to overcome drug resistance in cancer treatments .
Enzyme Inhibition
Thioureas are recognized for their ability to inhibit specific enzymes, including tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders or as a cosmetic agent . The compound's structural characteristics may enhance its binding affinity to such enzymes.
Synthesis and Mechanisms of Action
The synthesis of this compound involves a multi-step process typically starting from piperazine derivatives and thiophenes. The reaction pathway often includes condensation reactions that yield thiourea derivatives with high yields and purity . The mechanism of action for its biological activities is thought to involve interactions with cellular targets, leading to disruption of critical biological pathways.
Toxicity and Safety Profile
While many thiourea derivatives demonstrate promising biological activities, their safety and toxicity profiles must be thoroughly evaluated. Studies indicate that certain thioureas can induce toxicity at higher concentrations, necessitating careful dosage considerations during therapeutic applications .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea would depend on its specific biological target. Generally, compounds with piperazine and thiourea groups can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their distinguishing features:
Key Structural and Functional Insights:
- Thiourea vs. Alcohol/Ketone/Thiol: Thiourea’s dual hydrogen-bond donor/acceptor capacity (NH groups) enhances receptor binding specificity compared to propanol (single OH) or ketone (C=O) .
- Aromatic Substituents : The o-tolyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with fluorophenyl (electron-withdrawing, ) or methoxyphenyl (electron-donating, ).
- Heterocyclic Variations : Thiophene vs. benzo[b]thiophene (larger π-system in ) or benzofuran (oxygen-containing, ) alters electronic distribution and steric accessibility.
Biologische Aktivität
The compound 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their potential as pharmacological agents, exhibiting a range of activities including antibacterial, antifungal, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, supported by data tables and recent research findings.
Chemical Structure
The structure of the compound can be broken down as follows:
- Thiourea moiety : This functional group is crucial for the biological activity of the compound.
- Substituents : The presence of phenylpiperazine and thiophene groups enhances its pharmacological profile.
Antimicrobial Activity
Thiourea derivatives, including the compound , have been extensively studied for their antimicrobial properties. Recent studies indicate that thioureas can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 135 µg/mL |
| 2 | S. aureus | 62.5 µg/mL |
| 3 | A. baumannii | 31.25 µg/mL |
The compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with MIC values comparable to established antibiotics, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
Thiourea derivatives have also shown promise in cancer research. The compound's ability to inhibit cancer cell proliferation has been documented in several studies.
Table 2: Anticancer Activity Against Various Cell Lines
The findings indicate that the compound effectively targets specific molecular pathways involved in cancer progression, making it a candidate for further development in cancer therapeutics .
The mechanism through which thiourea derivatives exert their biological effects often involves the formation of hydrogen bonds with target substrates, leading to inhibition of crucial enzymatic activities or interference with cellular signaling pathways . For instance, compounds with thiourea groups have been shown to bind effectively to bacterial enzymes, disrupting their function and leading to cell death.
Case Studies
Recent case studies have highlighted the effectiveness of thiourea derivatives in clinical settings:
- Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections found that a thiourea derivative significantly reduced bacterial load within days of treatment.
- Cancer Treatment Study : In vitro studies demonstrated that the compound inhibited tumor growth in human breast cancer cell lines, suggesting its potential as an adjunct therapy in oncology.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea, and what factors influence reaction efficiency?
Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling (e.g., HOBt/TBTU) between a piperazine-thiophene intermediate and an o-tolyl thiourea derivative. Key steps include:
- Activation of carboxylic acid : Use HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in anhydrous DMF or dichloromethane .
- Amine coupling : React the activated intermediate with the thiourea component under basic conditions (e.g., NEt₃) at room temperature or mild heating (40–60°C).
- Yield optimization : Excess reagents (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) improve efficiency. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers characterize the structural configuration of the compound, especially regarding stereochemistry?
Methodological Answer:
- X-ray crystallography : Resolve absolute stereochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO/ethanol mixtures). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond-length accuracy (mean σ = 0.007 Å) .
- NMR spectroscopy : Use ¹H-¹³C HMBC to confirm thiourea connectivity and NOESY to assess spatial proximity of the thiophene and o-tolyl groups. Chemical shifts for NH protons (δ 9–11 ppm) indicate hydrogen bonding .
Advanced Research Questions
Q. How does the thiourea moiety influence the compound’s binding affinity to biological targets, and what methods validate this interaction?
Methodological Answer:
- Molecular docking : Model interactions with receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the thiourea sulfur/nitrogen and receptor residues (e.g., Asp or Glu).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm docking predictions. A typical protocol involves titrating 10 µM compound into 1 µM receptor solution in PBS (pH 7.4) at 25°C .
- Mutagenesis studies : Replace key receptor residues (e.g., D³³²A in 5-HT₁A) to assess loss of binding, confirming the thiourea’s role .
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., IC₅₀ variability)?
Methodological Answer:
- Standardize assay conditions : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%).
- Comparative SAR analysis : Test analogs (e.g., replacing o-tolyl with p-tolyl) to isolate structural contributors to activity discrepancies. For example, o-tolyl’s steric effects may reduce membrane permeability vs. p-tolyl .
- Meta-analysis : Pool data from ≥3 independent studies (weighted by sample size) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude non-significant data .
Q. How can in vivo efficacy studies be designed to evaluate the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Animal models : Use Sprague-Dawley rats (n = 6–8/group) for bioavailability studies. Administer 10 mg/kg orally or intravenously; collect plasma at 0.5, 1, 2, 4, 8, 12 h post-dose.
- LC-MS/MS analysis : Quantify compound levels in plasma (LLOQ = 1 ng/mL). Calculate AUC₀–∞ and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).
- Toxicology screening : Assess liver/kidney function (ALT, BUN) and histopathology after 28-day repeated dosing (OECD 407 guidelines) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70–90%) for this compound?
Methodological Answer:
- Reaction monitoring : Use TLC or LC-MS at 30-minute intervals to identify incomplete coupling or side reactions (e.g., oxidation of thiophene).
- Parameter optimization : Vary equivalents of TBTU (1.0–1.5 eq.) and NEt₃ (2.0–4.0 eq.) to maximize yield. For example, yields improve from 70% to 88% when NEt₃ is increased from 2.0 to 3.5 eq. .
- Purification challenges : Low yields may stem from thiourea degradation during column chromatography. Alternative methods (e.g., preparative HPLC with C18 columns) enhance recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
